6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine
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Overview
Description
6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine and pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine
- 6-(3-Methylpiperidin-1-yl)pyridin-2,4,5-d3-3-amine
- 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Uniqueness
6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-[(3-methylpiperidin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-3-7-15(8-10)9-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H2,13,14) |
InChI Key |
IAINVVVQSAXTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=NC(=CC=C2)N |
Origin of Product |
United States |
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